molecular formula C19H24N4O4S2 B10998421 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B10998421
M. Wt: 436.6 g/mol
InChI Key: AMLAGNZEXRTVER-UHFFFAOYSA-N
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Description

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolecarboxylic acids This compound is characterized by its unique structure, which includes a thiazole ring, a cycloheptathiazole moiety, and a carboxylic acid group

Preparation Methods

The synthesis of 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptathiazole moiety: This step involves the reaction of the thiazole intermediate with a suitable cycloheptathiazole precursor.

    Attachment of the carboxylic acid group: This is typically done through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or cycloheptathiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : to determine the structure and confirm the purity of the compound.
  • Mass Spectrometry (MS) : for molecular weight determination and structural elucidation.
  • Infrared Spectroscopy (IR) : to identify functional groups present in the molecule.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. The specific compound has shown promise against various bacterial strains. Studies suggest that the presence of the thiazole ring enhances the interaction with microbial targets, potentially leading to effective treatments for infections.

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer activities. The unique structure of 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Thiazoles are known to modulate inflammatory pathways, and this particular compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various biological assays:

StudyFindingsApplication
Study 1Demonstrated significant antibacterial activity against E. coliAntimicrobial therapy
Study 2Showed inhibition of tumor growth in xenograft modelsCancer treatment
Study 3Reported reduced inflammation in animal modelsAnti-inflammatory drug development

Mechanism of Action

The mechanism of action of 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its unique structure and diverse range of applications. Similar compounds include:

    Thiazolecarboxylic acids: These compounds share the thiazole ring and carboxylic acid group but differ in their substituents and overall structure.

    Cycloheptathiazole derivatives: These compounds contain the cycloheptathiazole moiety but may have different functional groups attached.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic molecule with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a thiazole core and a unique cycloheptathiazole structure that contributes to its biological properties. Its complex structure suggests multiple sites for interaction with biological targets.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A related thiazole compound demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazole derivatives have been shown to modulate inflammatory pathways:

  • In a study involving thiazole derivatives, compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives effectively reduced the secretion of TNF-alpha and IL-1β .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Preliminary data suggest that it may inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The thiazole moiety may interact with active sites of enzymes, blocking substrate access.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory responses or microbial defense.
  • Cellular Signaling Pathways : It may influence signaling pathways related to apoptosis or cell proliferation.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Lesyk et al. (2003)Investigated anti-inflammatory effects of thiazoline derivatives; highlighted significant activity compared to standard anti-inflammatories like diclofenac .
Nandi et al. (2016)Reported on the synthesis and antibacterial properties of thiazole derivatives; noted promising results against pathogenic bacteria .
DrugBank AnalysisIdentified potential therapeutic applications in neurodegenerative conditions due to BChE inhibition .

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H24N4O4S2/c1-10(2)16-15(17(26)27)23-19(29-16)22-14(25)9-8-13(24)21-18-20-11-6-4-3-5-7-12(11)28-18/h10H,3-9H2,1-2H3,(H,26,27)(H,20,21,24)(H,22,23,25)

InChI Key

AMLAGNZEXRTVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=NC3=C(S2)CCCCC3)C(=O)O

Origin of Product

United States

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